

An In-Depth Technical Guide to STING Agonist-38 (Compound 58)

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A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

STING (Stimulator of Interferon Genes) agonist-38, also identified as Compound 58, is a potent synthetic agonist of the STING protein. As a key mediator of innate immunity, the STING pathway, when activated, triggers the production of type I interferons and other proinflammatory cytokines, leading to a robust anti-tumor immune response. This makes STING an attractive target for cancer immunotherapy. This technical guide provides a detailed overview of the available information on **STING agonist-38**, including its mechanism of action, cellular targets, and relevant experimental data.

Core Properties of STING Agonist-38

STING agonist-38 is a macrocyclic compound designed to activate the STING signaling pathway. It has demonstrated potent activity in cellular assays and is noted for its potential for oral bioavailability.

Quantitative Data Summary

The primary quantitative data available for **STING agonist-38** relates to its potency in activating the STING pathway in a human monocytic cell line.



Parameter	Cell Line	Value	Reference
EC50	THP-1	0.05 μΜ	[1][2]

Note: EC50 (Half-maximal effective concentration) indicates the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value signifies higher potency.

Mechanism of Action and Cellular Targets

The primary cellular target of **STING agonist-38** is the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.

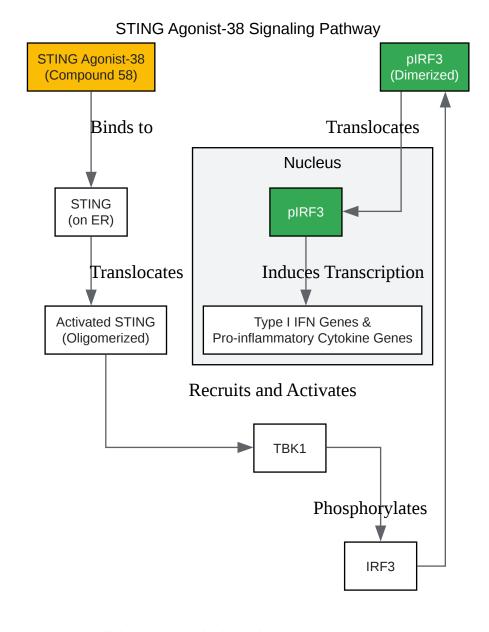
Signaling Pathway

The activation of the STING pathway by an agonist like **STING agonist-38** initiates a well-defined signaling cascade:

- Agonist Binding: **STING agonist-38** binds to the STING protein.
- Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
- TBK1 Recruitment and Activation: In the Golgi, the activated STING complex recruits and activates TANK-binding kinase 1 (TBK1).
- IRF3 Phosphorylation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
- Nuclear Translocation and Gene Expression: Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

This signaling cascade ultimately leads to the activation of a potent anti-tumor immune response, involving the recruitment and activation of various immune cells such as dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes.





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Caption: Signaling cascade initiated by STING Agonist-38.

Experimental Protocols

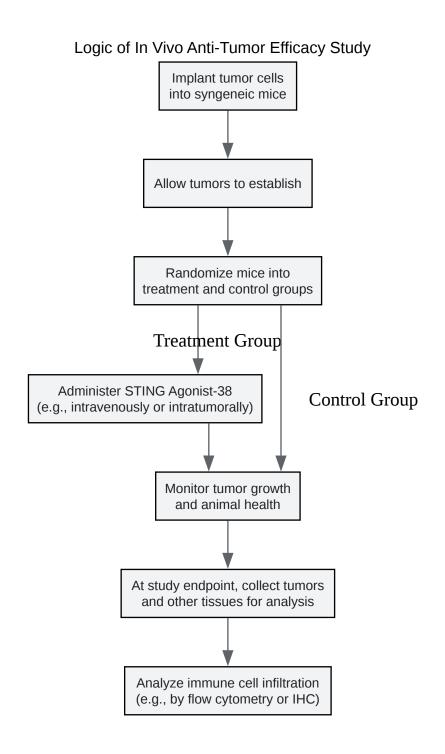
While specific, detailed experimental protocols for **STING agonist-38** are not widely available in peer-reviewed literature, this section outlines general methodologies for assessing the activity of STING agonists.

In Vitro STING Activation Assay in THP-1 Cells



This assay is used to determine the potency (EC50) of a STING agonist.

Workflow:



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